molecular formula C20H19N3O B8355662 1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one

1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one

Cat. No. B8355662
M. Wt: 317.4 g/mol
InChI Key: BITVQGQQNABWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Methyl-pyridin-3-yl)-3-naphthalen-2-yl-tetrahydro-pyrimidin-2-one

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-methylpyridin-3-yl)-3-naphthalen-2-yl-1,3-diazinan-2-one

InChI

InChI=1S/C20H19N3O/c1-15-9-10-21-14-19(15)23-12-4-11-22(20(23)24)18-8-7-16-5-2-3-6-17(16)13-18/h2-3,5-10,13-14H,4,11-12H2,1H3

InChI Key

BITVQGQQNABWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCCN(C2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-tetrahydro-pyrimidin-2-one (I-130b: 150 mg, 0.785 mmol) was reacted with 2-bromo-naphthalene (195 mg, 0.942 mmol), 1,4-dioxane (20 mL), copper iodide (15 mg, 0.078 mmol), trans-1,2-diamino cyclohexane (0.03 mL, 0.235 mmol) and potassium phosphate (415 mg, 1.96 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in CHCl3), followed by recrystallization using DCM and hexane afforded 65 mg of the product (26.2% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
26.2%

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